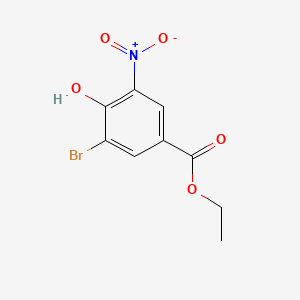

Ethyl 3-bromo-4-hydroxy-5-nitrobenzoate

説明

Contextualization within Benzoate (B1203000) Ester Chemistry and Halogenated Nitro-Phenols

Ethyl 3-bromo-4-hydroxy-5-nitrobenzoate is chemically classified as a benzoate ester. Benzoate esters are derivatives of benzoic acid and are fundamental structures in organic chemistry. organic-chemistry.org They are commonly synthesized through methods like the esterification of carboxylic acids or the acylation of alcohols, and they find applications ranging from protecting groups in synthesis to components in materials science. organic-chemistry.orgresearcher.life The reactivity of a benzoate ester, particularly its susceptibility to hydrolysis, is influenced by the electronic nature of substituents on the aromatic ring. nih.gov

Simultaneously, the compound is a member of the halogenated nitro-phenol class. Halogenated phenols are aromatic compounds containing hydroxyl and halogen substituents, while nitro-phenols contain hydroxyl and nitro groups. google.compaspk.org The presence of both a halogen (bromine) and a nitro group on the phenol (B47542) scaffold introduces complex electronic effects. These effects modulate the acidity of the phenolic proton and the reactivity of the aromatic ring toward substitution reactions. google.comwikipedia.org this compound thus combines the characteristic reactions of an ester with the intricate chemistry of a polysubstituted, electron-deficient phenol.

Significance of Functional Group Interplay: Aromatic Bromination, Phenolic Hydroxylation, Nitro Group Activation, and Ester Reactivity

Phenolic Hydroxyl (-OH): The hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions through resonance donation of its lone pair electrons. quora.com Its presence also imparts acidic character, which is significantly amplified by the adjacent electron-withdrawing bromo and nitro substituents. wikipedia.org

Nitro (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. quora.com Conversely, this strong deactivation activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to it. wikipedia.org

Bromo (-Br): The bromine atom is a deactivating group due to its inductive electron withdrawal, but it directs electrophiles to the ortho and para positions because of resonance effects from its lone pairs. quora.comquora.com Positioned ortho to the activating nitro group, the bromine atom can serve as an effective leaving group in nucleophilic aromatic substitution reactions. wikipedia.org

Ethyl Ester (-COOCH₂CH₃): This group is deactivating and a meta-director for electrophilic substitution. The ester moiety itself is a key reaction site, susceptible to hydrolysis (saponification) under acidic or basic conditions to form the corresponding carboxylic acid, 3-bromo-4-hydroxy-5-nitrobenzoic acid. nih.govbyjus.com

The synergy of these groups creates a highly functionalized and reactive substrate. The strong electron-withdrawing nature of the nitro group, combined with the bromo substituent, makes the aromatic ring electron-poor, facilitating nucleophilic attack.

Interactive Table: Directing Effects of Functional Groups on Electrophilic Aromatic Substitution

| Functional Group | Type | Ring Effect | Directing Influence |

|---|---|---|---|

| -OH (Hydroxyl) | Activating | Strongly Activating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Strongly Deactivating | Meta |

| -Br (Bromo) | Deactivating | Weakly Deactivating | Ortho, Para |

| -COOR (Ester) | Deactivating | Moderately Deactivating | Meta |

Overview of Research Trajectories and Potential as a Synthetic Intermediate

The primary significance of this compound in chemical research lies in its role as a versatile synthetic intermediate. chemshuttle.com Its polysubstituted nature allows for a variety of selective chemical transformations, making it a valuable starting material for constructing more elaborate molecules intended for medicinal chemistry and materials science.

Key research trajectories involving this compound focus on leveraging its distinct functional groups:

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, a reaction facilitated by the activating effect of the ortho nitro group. This allows for the introduction of diverse functionalities at the C3 position.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂). This transformation yields an aniline (B41778) derivative, which opens up a vast array of subsequent reactions, including diazotization to form diazonium salts, which are themselves versatile intermediates for introducing a wide range of substituents.

Modification of the Phenolic Hydroxyl: The hydroxyl group can undergo reactions such as etherification or esterification, allowing for further molecular elaboration.

Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for modification, such as conversion to amides or other acid derivatives.

A key synthetic route to produce this intermediate involves the esterification of 3-bromo-4-hydroxy-5-nitrobenzoic acid with ethanol (B145695), often using a reagent like thionyl chloride, which can proceed with very high yields. The strategic placement of its functional groups makes this compound a valuable precursor in multi-step synthetic campaigns where precise control over reactivity and regiochemistry is essential.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 3-bromo-4-hydroxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO5/c1-2-16-9(13)5-3-6(10)8(12)7(4-5)11(14)15/h3-4,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAMMRJISMDSHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00739489 | |

| Record name | Ethyl 3-bromo-4-hydroxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00739489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141778-85-0 | |

| Record name | Ethyl 3-bromo-4-hydroxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00739489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways Towards Ethyl 3 Bromo 4 Hydroxy 5 Nitrobenzoate

Retrosynthetic Analysis and Strategic Precursors for Ethyl 3-bromo-4-hydroxy-5-nitrobenzoate

A retrosynthetic analysis of this compound reveals several potential synthetic routes. The primary disconnections involve the ester, nitro, and bromo functionalities.

Route A: Esterification as the final step. This approach involves the synthesis of the core structure, 3-bromo-4-hydroxy-5-nitrobenzoic acid, followed by esterification with ethanol (B145695). This is a common and often high-yielding final step.

Route B: Sequential electrophilic aromatic substitution. A more convergent approach starts with a simpler precursor, such as ethyl 4-hydroxybenzoate. This strategy relies on the sequential introduction of the nitro and bromo groups onto the aromatic ring. The order of these substitutions is critical to achieving the desired regiochemistry.

Route C: Stepwise functionalization via directed metalation. For highly specific substitution patterns, a directed ortho-metalation strategy can be employed. This would involve the use of a directing group to facilitate lithiation at a specific position, followed by quenching with an electrophilic bromine source.

The most logical and commonly employed precursor for the synthesis of this compound is ethyl 4-hydroxybenzoate . This starting material is commercially available and possesses a hydroxyl group that, along with the ester group, will direct the subsequent electrophilic substitution reactions. Another key precursor is 3-bromo-4-hydroxy-5-nitrobenzoic acid , which can be synthesized and then esterified to yield the final product.

Direct Synthesis Approaches to this compound

Direct synthesis focuses on the functionalization of a pre-existing benzene (B151609) ring. This typically involves electrophilic aromatic substitution to introduce the nitro and bromo groups, followed by esterification if necessary.

Electrophilic Aromatic Substitution Strategies for Nitro and Bromo Group Introduction

The introduction of nitro and bromo groups onto the aromatic ring is a cornerstone of this synthetic approach. The order of these reactions is paramount due to the directing effects of the substituents. Starting with ethyl 4-hydroxybenzoate, the hydroxyl group is a strong activating, ortho-, para-directing group, while the ethyl ester is a deactivating, meta-directing group. The powerful activating effect of the hydroxyl group will dominate the regioselectivity of the initial electrophilic substitution.

Nitration: The first step is typically nitration. The hydroxyl group directs the incoming nitro group to the positions ortho to it (positions 3 and 5). Due to steric hindrance from the adjacent ethyl ester group, substitution at position 3 is favored. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid at controlled temperatures.

Bromination: Following nitration, the next step is the bromination of the resulting ethyl 4-hydroxy-3-nitrobenzoate. The hydroxyl group remains a strong ortho-, para-director, and the nitro group is a strong deactivating, meta-director. The ester group is also a meta-director. In this case, the hydroxyl group will direct the incoming bromine atom to the position ortho to it and meta to the nitro group, which is position 5. Bromination can be achieved using molecular bromine in a suitable solvent, often with a catalyst like glacial acetic acid. google.com

Regioselectivity and Ortho/Meta/Para-Directing Effects in the Synthesis of this compound

The regiochemical outcome of the synthesis is dictated by the electronic properties of the substituents on the benzene ring.

Hydroxyl Group (-OH): A strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.

Ethyl Ester Group (-COOEt): A deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

Nitro Group (-NO2): A strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature.

Bromo Group (-Br): A deactivating, ortho-, para-directing group. It withdraws electron density inductively but can donate via resonance.

In the sequential electrophilic substitution starting from ethyl 4-hydroxybenzoate, the hydroxyl group's directing effect is dominant. It directs the first electrophile (the nitro group) to the ortho position (position 3). In the subsequent bromination step, the hydroxyl group again exerts the primary directing influence, placing the bromine atom at the other ortho position (position 5), which is also meta to the deactivating nitro group. This alignment of directing effects allows for a highly regioselective synthesis of the desired 3-bromo-5-nitro isomer.

Esterification Techniques for the Benzoate (B1203000) Moiety

When the synthesis starts from 3-bromo-4-hydroxy-5-nitrobenzoic acid, the final step is esterification. Several methods can be employed:

Fischer-Speier Esterification: This is a classic method involving the reaction of the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. For nitro-substituted benzoic acids, this method can be effective, with typical reaction conditions involving refluxing for several hours.

| Parameter | Condition |

| Reactants | 3-bromo-4-hydroxy-5-nitrobenzoic acid, Ethanol |

| Catalyst | Concentrated Sulfuric Acid |

| Temperature | Reflux |

| Reaction Time | 4-8 hours |

| Workup | Neutralization, Extraction |

Acid Chloride Formation Followed by Alcoholysis: A more reactive approach involves converting the carboxylic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with ethanol to form the ester. This method is often faster and can provide higher yields, especially for sterically hindered or less reactive carboxylic acids. A procedure for a similar compound, ethyl 3-bromo-5-nitrobenzoate, involves dropwise addition of SOCl₂ at 0°C followed by refluxing with ethanol, achieving a 99% yield. chemicalbook.com

N-Bromosuccinimide (NBS) Catalyzed Esterification: A milder method for esterification involves the use of N-bromosuccinimide (NBS) as a catalyst. This approach is metal-free and can be performed under neat conditions, offering a simpler workup procedure.

Stepwise Functionalization and Derivatization Routes to this compound

Stepwise functionalization offers an alternative route, particularly when direct electrophilic substitution proves to be low-yielding or non-selective.

Strategies Involving Directed Lithiation and Bromination

Directed ortho-metalation (DoM) is a powerful tool for achieving regioselective functionalization of aromatic rings. This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.

In the context of synthesizing this compound, a potential stepwise route could involve the protection of the hydroxyl group of ethyl 4-hydroxy-5-nitrobenzoate, followed by directed lithiation. The protected hydroxyl group or the ester group itself could act as a DMG. For instance, a protected hydroxyl group (e.g., as a methoxymethyl (MOM) ether) can direct lithiation to the ortho position. Subsequent quenching of the resulting aryllithium species with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, would introduce the bromine atom at the desired position.

Sequential Introduction of Hydroxyl and Nitro Groups

A prevalent industrial strategy for constructing the target compound's aromatic scaffold involves the sequential functionalization of a simpler starting material. This modular approach allows for the optimization of each individual step.

A common pathway begins with Ethyl 4-hydroxybenzoate. The synthesis proceeds through the following steps:

Nitration: The initial step involves the nitration of Ethyl 4-hydroxybenzoate. The hydroxyl group's activating effect directs the incoming nitro group to the meta position. Using a mixture of fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at a controlled temperature of 0–5°C yields Ethyl 4-hydroxy-5-nitrobenzoate.

Bromination: Following nitration, electrophilic bromination is carried out. Reagents such as bromine (Br₂) with an iron(III) bromide (FeBr₃) catalyst are used to introduce a bromine atom at the C3 position, ortho to the electron-withdrawing nitro group. This reaction is typically performed at elevated temperatures, for instance, 50°C in a solvent like dichloromethane, to achieve a high yield.

Hydroxylation: In some routes that may start with a brominated precursor, a copper-catalyzed hydrolysis can be employed to introduce the hydroxyl group. This nucleophilic aromatic substitution (SNAr) is facilitated by the presence of electron-withdrawing groups like the nitro group and is conducted under conditions such as aqueous sodium hydroxide (B78521) (NaOH) with a copper sulfate (B86663) (CuSO₄) catalyst at temperatures between 100–160°C.

The metrics for a representative sequential synthesis are detailed below:

| Step | Reagents | Conditions | Yield |

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 h | 78% |

| Bromination | Br₂/FeBr₃ | 50°C, 4 h | 85% |

| Hydroxylation | NaOH/CuSO₄ | 150°C, 6 h | 72% |

Hydrolysis and Re-esterification Pathways

Alternative synthetic routes involve the esterification of a pre-synthesized carboxylic acid precursor, 3-Bromo-4-hydroxy-5-nitrobenzoic acid. This method is highly efficient, often proceeding in near-quantitative yields.

The typical procedure involves converting the carboxylic acid to its more reactive acid chloride intermediate using thionyl chloride (SOCl₂). This intermediate subsequently reacts with ethanol to form the desired ethyl ester. A common procedure starts with the dropwise addition of SOCl₂ to 3-Bromo-4-hydroxy-5-nitrobenzoic acid at a low temperature (0°C), followed by a period of reflux at 80°C for several hours. After an aqueous workup and extraction, the final product is purified, often via silica (B1680970) gel chromatography, to yield this compound. chemicalbook.com This final esterification step has been reported to achieve yields as high as 99%.

Another complex pathway, adaptable for such compounds, proceeds through malonate intermediates. This method can involve steps like hydrolysis of an intermediate to yield a carboxylic acid, which is then followed by a final esterification with ethanol to produce the target molecule.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Solvent Effects and Temperature Influence on Reaction Efficiency

Temperature control is critical throughout the synthetic sequences to ensure high yields and minimize side reactions. For instance, the initial nitration step is conducted at 0–5°C to manage the exothermic nature of the reaction and prevent over-oxidation. Similarly, the subsequent bromination is performed at a specific elevated temperature, such as 50°C, to facilitate the reaction.

Catalytic Systems in the Preparation of this compound

Catalysts play a pivotal role in several synthetic steps. In the sequential synthesis route, an iron(III) bromide (FeBr₃) catalyst is employed during the electrophilic bromination step. For esterification reactions, a strong acid catalyst like sulfuric acid enhances the electrophilicity of the carboxylic acid's carbonyl group, which accelerates the nucleophilic attack by ethanol. In pathways involving the introduction of a hydroxyl group via nucleophilic substitution, a copper catalyst, such as CuSO₄, is essential to facilitate the reaction.

Green Chemistry Principles in Synthetic Route Design for this compound

Applying green chemistry principles to the synthesis of this compound involves evaluating the environmental impact and efficiency of different synthetic routes.

Solvent Selection and Waste Minimization Strategies

The synthesis of this compound, like many chemical manufacturing processes, presents challenges related to solvent use and waste generation. Traditional nitration methods often rely on harsh reagents and generate considerable environmental burdens. Consequently, modern synthetic strategies increasingly focus on the principles of green chemistry to mitigate these issues.

A primary concern in the synthesis is the generation of hazardous waste. Conventional nitration of aromatic compounds typically employs a mixture of concentrated nitric acid and sulfuric acid, which results in the formation of large quantities of acidic waste that is costly and hazardous to treat. researchgate.net This "mixed acid" method, while effective, is associated with significant environmental and safety drawbacks, including the use of toxic and explosive nitrating mixtures and the production of mineral acid waste. nih.gov These harsh conditions can also lead to the formation of undesirable by-products, over-nitration, and excessive waste. nih.gov

To address these challenges, a key strategy is the careful selection of solvents and the implementation of waste minimization techniques. Research has explored the use of less hazardous solvents and even solvent-free reaction conditions. For instance, the use of aqueous media is a green approach that avoids the need for chlorinated or other hazardous organic solvents. google.com Another innovative approach is the use of mechanochemistry, such as vibratory ball milling under liquid-assisted grinding (LAG) conditions. nih.govacs.org This method significantly reduces solvent usage while maintaining high reactivity and selectivity, thereby enhancing the green metrics of the nitration protocol. nih.govacs.org

Recent advancements have also focused on developing benign and recyclable nitrating reagents, often derived from an organic scaffold. acs.org These reagents can be employed under solvent-minimized conditions, further reducing the environmental footprint of the synthesis. acs.org The treatment of wastewater generated during the production of nitroaromatic compounds is another critical aspect of waste minimization. Techniques such as hot-press decomposition of alkaline wastewater from the washing of crude nitrobenzene (B124822) have been developed to reduce the content of nitrohydroxyaromatic hydrocarbons and other pollutants. google.com

The selection of an appropriate solvent is crucial for optimizing the reaction and minimizing waste. The table below outlines various solvent properties and their implications for green chemistry in the context of aromatic nitration.

Interactive Data Table: Solvent Properties and Green Chemistry Considerations

| Solvent | Type | Key Properties | Green Chemistry Implications |

|---|---|---|---|

| Water | Aqueous | Non-toxic, non-flammable, readily available | Excellent green solvent, avoids use of volatile organic compounds (VOCs). |

| Ethanol | Alcohol | Biodegradable, relatively low toxicity | A greener alternative to many traditional organic solvents. |

| Acetic Acid | Organic Acid | Can act as both solvent and catalyst | Can be a greener option, but corrosive and needs neutralization. |

| Dichloromethane | Chlorinated | High solvency for many organic compounds | Toxic and environmentally persistent, a target for substitution. whiterose.ac.uk |

| Toluene | Aromatic | Good solvent for nonpolar compounds | Volatile organic compound, with health and environmental concerns. |

| 1,4-Dioxane | Ether | Miscible with water and many organic solvents | Potential carcinogen, environmentally persistent. |

| Tetrahydrofuran (THF) | Ether | Good solvent for a range of polarities | Forms explosive peroxides, requires careful handling and disposal. |

| No Solvent (Mechanochemistry) | Solvent-Free | Reactions occur in the solid state | Eliminates solvent waste, energy-efficient, but may require specialized equipment. nih.govacs.org |

Biocatalytic and Microwave-Assisted Nitration Approaches

In the quest for more efficient and environmentally friendly synthetic routes to this compound, biocatalytic and microwave-assisted methods have emerged as promising alternatives to traditional chemical nitration. These approaches offer advantages in terms of reaction conditions, selectivity, and reduced environmental impact.

Biocatalytic Nitration

Enzymatic nitration represents a significant advancement in green chemistry, offering mild reaction conditions and high selectivity. jetir.org While traditional chemical nitration often requires harsh acids and high temperatures, biocatalysis utilizes enzymes to facilitate the introduction of a nitro group onto an aromatic ring under more benign conditions. jetir.orgnih.gov

For the nitration of phenolic compounds, enzymes such as peroxidases, including horseradish peroxidase (HRP), have been investigated. acs.orgnih.gov These enzymes can catalyze the nitration of substrates containing hydroxyl groups in the presence of a nitrite (B80452) source and an oxidant like hydrogen peroxide. nih.gov The reaction mechanism often involves the formation of a nitronium ion or a related reactive nitrogen species, similar to chemical nitration, but it occurs within the controlled environment of the enzyme's active site. youtube.com

Another class of enzymes, cytochrome P450s, have also been shown to mediate aromatic nitration. jetir.orgnih.gov For example, the enzyme TxtE can catalyze the direct nitration of aromatic substrates using oxygen and nitric oxide. jetir.orgnih.gov While the direct biocatalytic synthesis of this compound is not yet widely reported, the principles of enzymatic nitration of phenolic precursors are well-established.

However, challenges in biocatalytic nitration remain, including the potential for low yields, issues with regioselectivity, and a limited substrate scope for some enzymes. acs.org The regioselectivity of peroxidase-catalyzed reactions can sometimes be poor, leading to a mixture of products. acs.org Despite these hurdles, ongoing research in enzyme engineering and the discovery of new biocatalysts holds significant promise for the future of sustainable nitroaromatic synthesis. acs.orgjetir.org

Microwave-Assisted Nitration

Microwave-assisted organic synthesis (MAOS) has gained considerable attention as a method to accelerate chemical reactions, including the nitration of aromatic compounds. Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in dramatically reduced reaction times, increased yields, and improved selectivity compared to conventional heating methods. nih.gov

In the context of nitrating phenolic compounds, microwave-assisted methods have been shown to be highly effective. nih.gov For instance, the nitration of phenolic compounds using dilute nitric acid can be completed in minutes under microwave irradiation, whereas traditional methods may require several hours. nih.gov The use of less corrosive reagents, such as metal nitrates in combination with acetic acid, has also been successfully employed in microwave-assisted nitration, further enhancing the green credentials of this approach. researchgate.net

The efficiency of microwave-assisted nitration is often attributed to a combination of thermal and non-thermal effects, where the direct interaction of the microwave field with the polar molecules in the reaction mixture can enhance reaction rates beyond what is achievable with conventional heating alone. nih.gov

The following table provides a comparative overview of conventional and microwave-assisted nitration methods for phenolic compounds, highlighting the significant advantages of the latter in terms of reaction time and yield.

Interactive Data Table: Comparison of Conventional and Microwave-Assisted Nitration of Phenolic Compounds

| Method | Reagents | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Concentrated HNO₃/H₂SO₄ | 6-8 hours | Good | nih.gov |

| Microwave-Assisted | Dilute HNO₃ (15%) | < 5 minutes | 70% | nih.gov |

| Microwave-Assisted | Calcium Nitrate/Acetic Acid | 1 minute | 89% | researchgate.net |

The combination of speed, efficiency, and the potential for using greener reagents makes microwave-assisted nitration a highly attractive strategy for the synthesis of this compound and other nitroaromatic compounds.

Advanced Spectroscopic and Crystallographic Elucidation of Ethyl 3 Bromo 4 Hydroxy 5 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

High-Resolution 1D NMR (¹H, ¹³C) Spectral Analysis and Chemical Shift Correlation

High-resolution 1D NMR spectroscopy, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offers the initial and most crucial insights into the molecular framework of Ethyl 3-bromo-4-hydroxy-5-nitrobenzoate.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons and the ethyl group protons. The aromatic region would likely feature two singlets, or two doublets with a small meta-coupling constant, for the two protons on the benzene (B151609) ring. Their chemical shifts would be significantly influenced by the electronic effects of the surrounding substituents: the electron-withdrawing nitro and bromo groups, and the electron-donating hydroxyl group. The ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their coupling providing clear evidence of the ethyl ester moiety.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The spectrum would show signals for the carbonyl carbon of the ester, the aromatic carbons, and the two carbons of the ethyl group. The chemical shifts of the aromatic carbons are particularly informative, as they are sensitive to the substitution pattern on the benzene ring. For instance, the carbon atom attached to the bromine would exhibit a shift characteristic of halogenated carbons, while the carbons bearing the hydroxyl and nitro groups would be shifted downfield and upfield, respectively, due to their electronic effects.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 8.0 - 8.5 | d | ~2-3 |

| Aromatic-H | 7.8 - 8.3 | d | ~2-3 |

| -OH | 5.0 - 6.0 | s (broad) | - |

| -CH2- | 4.3 - 4.5 | q | ~7.1 |

| -CH3 | 1.3 - 1.5 | t | ~7.1 |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 160 - 165 |

| C-OH | 150 - 155 |

| C-NO2 | 140 - 145 |

| C-Br | 110 - 115 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-H | 120 - 130 |

| Aromatic C (quaternary) | 115 - 125 |

| -CH2- | 60 - 65 |

| -CH3 | 13 - 15 |

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Conformational Analysis

While 1D NMR provides essential data, 2D NMR techniques are necessary to establish the precise connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would definitively link the quartet of the ethyl group's methylene protons to the triplet of its methyl protons through their scalar coupling. It would also reveal any potential long-range coupling between the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This would allow for the unambiguous assignment of the aromatic C-H signals in the ¹³C spectrum based on the assignments of their attached protons from the ¹H spectrum. Similarly, the methylene and methyl carbons of the ethyl group would be correlated with their respective proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds apart. For this compound, an HMBC spectrum would be instrumental in confirming the substitution pattern on the aromatic ring. For example, correlations would be expected between the aromatic protons and the neighboring quaternary carbons (those bearing the bromo, hydroxyl, nitro, and carboxyl groups). Crucially, correlations from the methylene protons of the ethyl group to the carbonyl carbon would confirm the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. In this case, it could reveal through-space interactions between the protons of the ethyl group and the adjacent aromatic proton, helping to ascertain the preferred conformation of the ester group relative to the aromatic ring.

Solid-State NMR Applications for Polymorph and Crystal Structure Insights

Solid-state NMR (ssNMR) would be a valuable tool for investigating the structure of this compound in its crystalline form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about these interactions, which are dependent on the orientation of the molecule within the crystal lattice. This technique can be used to study polymorphism, where a compound can exist in different crystal structures. Different polymorphs would yield distinct ssNMR spectra, allowing for their identification and characterization. Furthermore, by analyzing the chemical shift anisotropy and dipolar couplings, insights into the local molecular packing and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, can be obtained.

Mass Spectrometry (MS) for Fragmentation Pathway Investigation

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Theoretical Exact Mass for Isotopologues of this compound

| Molecular Formula | Isotope Composition | Theoretical Exact Mass (m/z) |

| C₉H₈⁷⁹BrNO₅ | ⁷⁹Br | 288.9637 |

| C₉H₈⁸¹BrNO₅ | ⁸¹Br | 290.9617 |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions are then analyzed to provide detailed structural information. For this compound, a number of characteristic fragmentation pathways would be expected.

Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (NO₂) and the loss of nitric oxide (NO). For ethyl esters, the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement are also common. The presence of a bromine atom would be evident from the characteristic isotopic pattern in the fragment ions containing it.

By carefully analyzing the masses of the fragment ions, a detailed fragmentation mechanism can be proposed, further corroborating the structure determined by NMR spectroscopy. For example, the initial loss of the ethyl group followed by the sequential loss of the nitro and bromo substituents would be a plausible fragmentation pathway.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint, allowing for the identification of functional groups and the study of intermolecular interactions.

Functional Group Vibrational Assignments (Ester, Hydroxyl, Nitro, Aromatic Ring)

The vibrational spectrum of this compound is characterized by the distinct stretching and bending modes of its constituent functional groups. The expected vibrational frequencies are influenced by the electronic effects of the substituents on the benzene ring.

Ester Group: The ester functionality gives rise to a strong carbonyl (C=O) stretching vibration, typically observed in the region of 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester are expected to appear in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Hydroxyl Group: The hydroxyl (-OH) group is characterized by a broad O-H stretching band, typically in the range of 3200-3600 cm⁻¹. The broadness of this peak is indicative of hydrogen bonding. The O-H in-plane bending vibration is expected around 1400-1440 cm⁻¹.

Nitro Group: The nitro (-NO₂) group, a strong electron-withdrawing group, exhibits characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretching (ν_as(NO₂)) is anticipated to be a strong band in the 1500-1570 cm⁻¹ range, while the symmetric stretching (ν_s(NO₂)) appears as a medium to strong band between 1300-1370 cm⁻¹. researchgate.net The C-N stretching vibration is typically found near 850 cm⁻¹.

Aromatic Ring: The benzene ring itself has several characteristic vibrations. C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and can provide information about the substitution pattern.

Table 1: Predicted Infrared (IR) and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Hydroxyl | O-H Stretch | 3200-3600 | Broad, Medium-Strong |

| Aromatic | C-H Stretch | 3000-3100 | Medium-Weak |

| Ester | C=O Stretch | 1700-1730 | Strong |

| Aromatic | C=C Stretch | 1450-1600 | Medium-Strong |

| Nitro | Asymmetric NO₂ Stretch | 1500-1570 | Strong |

| Hydroxyl | O-H Bend | 1400-1440 | Medium |

| Nitro | Symmetric NO₂ Stretch | 1300-1370 | Medium-Strong |

| Ester | C-O Stretch (asymmetric) | 1250-1300 | Strong |

| Ester | C-O Stretch (symmetric) | 1000-1100 | Medium |

Probing Intermolecular Interactions via Vibrational Signatures

The presence of a hydroxyl group and a nitro group in this compound suggests the potential for significant intermolecular hydrogen bonding in the solid state. This can be probed by analyzing the vibrational spectra. The broadness and position of the O-H stretching band in the IR spectrum are direct indicators of hydrogen bonding. A shift to lower wavenumbers compared to a free hydroxyl group (around 3600 cm⁻¹) indicates the presence of these interactions. The carbonyl and nitro group vibrations may also be affected, though to a lesser extent.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light.

Electronic Absorption Characteristics of the Nitrobenzoate Chromophore

The chromophore in this compound is the substituted benzene ring, which contains electron-donating (-OH) and electron-withdrawing (-NO₂, -COOEt, -Br) groups. These substituents influence the energy of the electronic transitions. The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The presence of the nitro group, in particular, often leads to a charge-transfer band that can extend into the visible region, potentially giving the compound a yellowish color.

Solvatochromic Effects and Environmental Responsiveness

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the ground and excited states of the molecule. rsc.org For a molecule like this compound, with its polar functional groups, solvatochromic effects are anticipated.

In polar solvents, the excited state, which is often more polar than the ground state, is stabilized to a greater extent, leading to a red shift (bathochromic shift) in the absorption maximum. Conversely, in nonpolar solvents, a blue shift (hypsochromic shift) may be observed. Studying the UV-Vis spectrum in a range of solvents with varying polarities can provide valuable information about the electronic structure and the nature of the excited state.

Table 2: Predicted Solvatochromic Behavior of this compound

| Solvent Polarity | Expected Shift in λmax | Phenomenon |

|---|---|---|

| Increasing Polarity | Red Shift | Bathochromic Shift |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC), a hypothetical analysis can be made based on related structures.

A successful crystallographic analysis would provide precise information on:

Bond Lengths and Angles: Confirming the covalent structure and revealing any distortions from ideal geometries.

Molecular Conformation: Determining the orientation of the ethyl ester group relative to the aromatic ring.

Intermolecular Interactions: Providing a detailed map of hydrogen bonds (e.g., between the hydroxyl and nitro or ester groups of adjacent molecules) and other non-covalent interactions, such as halogen bonding involving the bromine atom.

Crystal Packing: Elucidating how the molecules are arranged in the crystal lattice.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Theoretical and Computational Investigations of Ethyl 3 Bromo 4 Hydroxy 5 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone in the theoretical analysis of molecular systems. For Ethyl 3-bromo-4-hydroxy-5-nitrobenzoate, these methods can elucidate its electronic structure, stability, and the nature of its chemical reactivity. By employing sophisticated computational techniques, researchers can model the molecule's behavior with a high degree of accuracy.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic structure of molecules. nih.gov For this compound, DFT calculations, typically using a basis set such as 6-311++G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms. dntb.gov.uaresearchgate.net This process involves minimizing the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. The resulting optimized geometry provides a wealth of information about the molecule's spatial configuration. dntb.gov.ua

For analogous compounds, DFT calculations have successfully predicted key geometric parameters. For instance, in a related substituted benzoic acid, the planarity of the benzene (B151609) ring and the orientation of the substituent groups were accurately determined. researchgate.net It is expected that for this compound, the benzene ring would be planar, with the ethyl ester, bromo, hydroxyl, and nitro groups adopting specific conformations to minimize steric hindrance and maximize electronic stability. The self-consistent field (SCF) energy calculated during these optimizations is a measure of the molecule's total electronic energy at its equilibrium geometry. dntb.gov.ua

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative based on similar compounds)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-O (hydroxyl) Bond Length | ~1.36 Å |

| C-N (nitro) Bond Length | ~1.48 Å |

| C=O (ester) Bond Length | ~1.22 Å |

| O-H Bond Length | ~0.97 Å |

| C-C-C (ring) Bond Angle | ~120° |

| C-C-Br Bond Angle | ~119° |

| C-C-N Bond Angle | ~118° |

Note: These values are illustrative and based on typical bond lengths and angles found in similar substituted aromatic compounds.

Frontier Molecular Orbital (FMO) analysis is a critical tool for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. nih.gov

For this compound, the presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro, bromo, and ester) groups will significantly influence the energies and distributions of the HOMO and LUMO. The HOMO is likely to be localized on the more electron-rich portions of the molecule, such as the phenyl ring and the hydroxyl group, while the LUMO is expected to be concentrated around the electron-deficient nitro group and the carbonyl of the ester. This distribution of frontier orbitals indicates that the molecule can act as both an electron donor and acceptor, participating in a variety of chemical reactions. The calculated HOMO-LUMO energy gap would provide a quantitative measure of its reactivity, which is crucial for predicting its behavior in synthetic and biological contexts. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.8 |

| HOMO-LUMO Gap (ΔE) | 3.7 |

Note: These values are illustrative and based on DFT calculations for structurally similar aromatic compounds. researchgate.net

The Molecular Electrostatic Potential (MEP) surface, also known as the Electrostatic Potential Surface (EPS) map, is a visual representation of the charge distribution within a molecule. nih.gov It is used to identify the electrophilic and nucleophilic sites, providing valuable insights into a molecule's reactivity and intermolecular interactions. nih.gov The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow areas denote regions of neutral or intermediate potential. nih.gov

In the case of this compound, the MEP map would likely show a significant negative potential (red) around the oxygen atoms of the nitro and hydroxyl groups, as well as the carbonyl oxygen of the ester. These sites are prone to interactions with electrophiles and can act as hydrogen-bond acceptors. nih.gov Conversely, a positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, making it a potential hydrogen-bond donor site. nih.gov The bromine atom, due to its electronegativity, would also contribute to the local electronic landscape. This detailed mapping of reactive sites is invaluable for predicting how the molecule will interact with other chemical species, including biological targets. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. These simulations are essential for exploring the conformational landscape of flexible molecules like this compound.

This compound possesses several rotatable bonds, particularly within the ethyl ester group. MD simulations can be used to explore the different conformations that arise from rotation around these bonds. By calculating the potential energy as a function of specific dihedral angles, a Potential Energy Surface (PES) can be generated. nih.gov This surface reveals the most stable conformations (energy minima) and the energy barriers (torsional barriers) that must be overcome for the molecule to transition between them.

For the ethyl ester group, different orientations relative to the benzene ring will have varying energies. The most stable conformer will likely be the one that minimizes steric clashes and maximizes favorable electronic interactions, such as conjugation. Understanding these conformational preferences is crucial as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. MD simulations can explicitly model the interactions between this compound and solvent molecules. Different solvents, with varying polarities, can stabilize different conformations of the solute. For instance, a polar solvent might favor conformations with a larger dipole moment through favorable electrostatic interactions.

By performing MD simulations in various solvent environments (e.g., water, ethanol (B145695), or a non-polar solvent), it is possible to study how the solvent affects the conformational equilibrium and the dynamics of the molecule. This is often achieved computationally using models like the Polarizable Continuum Model (PCM), which simulates the bulk solvent effect on the solute's electronic structure and reactivity parameters. researchgate.net Such studies are critical for predicting the behavior of this compound in realistic experimental conditions.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, methods rooted in Density Functional Theory (DFT) are commonly employed to forecast its Nuclear Magnetic Resonance (NMR), vibrational (Infrared and Raman), and electronic (UV-Vis) spectra. These theoretical predictions are invaluable for confirming the molecular structure and understanding its electronic and vibrational characteristics.

Theoretical NMR Chemical Shift and Coupling Constant Prediction

The prediction of NMR spectra through computational means is a crucial step in the structural elucidation of organic compounds. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT calculations (such as the B3LYP functional and a 6-311++G(d,p) basis set), is a standard approach for calculating the nuclear magnetic shielding tensors. researchgate.net From these tensors, the isotropic shielding values are obtained, and the chemical shifts (δ) are referenced against a standard, typically Tetramethylsilane (TMS).

The calculated chemical shifts for protons (¹H NMR) and carbons (¹³C NMR) provide a theoretical spectrum that can be directly compared with experimental data. Discrepancies between the computed and experimental shifts can often be attributed to factors like solvent effects and intermolecular interactions present in the experimental sample, which are not always fully accounted for in the gas-phase theoretical calculations.

Illustrative Data: Predicted ¹³C NMR Chemical Shifts for a Structurally Related Compound

To illustrate the output of such calculations, the table below shows theoretical ¹³C NMR chemical shifts calculated for a related Schiff base, Ethyl 4-hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate, using the B3LYP method. researchgate.net This demonstrates the type of data generated in theoretical NMR predictions.

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C1–C10 (Aromatic) | 118.34–138.15 | 121.87–138.06 |

| C11 (OCH₂) | 60.80 | 60.83 |

| C12 (CH₃) | 14.00 | 14.81 |

| Data is for Ethyl 4-hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate and is for illustrative purposes. researchgate.net |

Vibrational Frequency Prediction (IR and Raman)

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. This process begins with the optimization of the molecular geometry to find a stable energy minimum. Following optimization, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear positions. nih.gov These calculations yield a set of normal modes of vibration, each with a specific frequency and intensity for both IR and Raman activity.

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity in the theoretical model and the use of a finite basis set. scirp.org To correct for this, the computed frequencies are typically scaled by an empirical scaling factor, which improves the agreement with experimental data. scirp.org The resulting predicted spectra can then be used to assign the absorption bands observed in the experimental IR and Raman spectra to specific molecular vibrations, such as O-H stretching, C=O stretching, and the vibrations of the aromatic ring.

Illustrative Data: Selected Calculated Vibrational Frequencies for a Related Compound

The following table presents a selection of scaled theoretical vibrational frequencies for a similar molecule, 4-methyl-3-nitrobenzoic acid, calculated using the DFT B3LYP/6-311++G method, and their corresponding experimental IR and Raman values. scirp.org

| Assignment | Scaled Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

| O-H Stretch | 3450 | 3452 | - |

| C-H Stretch (Aromatic) | 3087 | 3090 | 3087 |

| C=O Stretch | 1708 | 1705 | 1708 |

| NO₂ Symmetric Stretch | 1358 | 1360 | 1362 |

| C-Br Stretch | 650 | 655 | 652 |

| Data is for 4-methyl-3-nitrobenzoic acid and is for illustrative purposes. scirp.org |

Electronic Excitation Calculation (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of molecules in the gas phase or in solution. nih.gov This method predicts the energies of electronic transitions from the ground state to various excited states. researchgate.net The calculations provide the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength (f), which is related to the intensity of the absorption band. researchgate.net

These theoretical predictions help in understanding the electronic structure of the molecule, including the nature of the molecular orbitals involved in the electronic transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov For this compound, the UV-Vis spectrum is expected to be influenced by the π-conjugated system of the benzene ring and the electronic effects of the bromo, hydroxyl, nitro, and ethyl ester substituents.

Illustrative Data: Calculated Electronic Absorption for a Related Compound

This table shows the calculated electronic absorption data for Ethyl 4-hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate using TD-DFT, illustrating the typical output of such a calculation. researchgate.net

| Excited State | Energy (eV) | Calculated Wavelength (nm) | Oscillator Strength (f) |

| S1 | 2.9876 | 415.03 | 0.8886 |

| S2 | 3.1285 | 396.35 | 0.0000 |

| S3 | 3.1574 | 392.73 | 0.0000 |

| Data is for Ethyl 4-hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate and is for illustrative purposes. researchgate.net |

Computational Studies of Intermolecular Interactions

The solid-state structure and properties of molecular crystals are governed by a complex network of intermolecular interactions. Computational studies are essential for identifying and quantifying these non-covalent forces, which include hydrogen bonds, halogen bonds, and π-stacking interactions.

Characterization of Intramolecular and Intermolecular Hydrogen Bonding

Hydrogen bonding plays a critical role in determining the conformation of this compound and how it packs in a crystal lattice. An intramolecular hydrogen bond is expected to form between the phenolic hydroxyl group (-OH) and the adjacent nitro group (-NO₂). This interaction can be investigated computationally by analyzing the molecular geometry and electron density.

Intermolecular hydrogen bonds can also form, for instance, between the hydroxyl group of one molecule and the carbonyl oxygen of the ester group or the nitro group of a neighboring molecule. Computational methods like DFT can be used to model dimers or larger clusters of molecules to identify the most stable hydrogen-bonding arrangements and calculate their interaction energies. rsc.org The analysis of the molecular electrostatic potential (MEP) surface can also reveal the regions of a molecule that are likely to act as hydrogen bond donors (positive potential) or acceptors (negative potential). nih.gov

Investigation of Halogen Bonding and π-Stacking Interactions

Beyond classical hydrogen bonds, other non-covalent interactions are crucial for the self-assembly of molecules like this compound.

Halogen Bonding: The bromine atom in the molecule can act as a halogen bond donor. A halogen bond is a non-covalent interaction where a halogen atom with a region of positive electrostatic potential (the σ-hole) interacts with a Lewis base (an atom with lone pair electrons, such as oxygen or nitrogen). rsc.org Computational studies can predict the existence and strength of these bonds, which can significantly influence crystal packing. nih.gov DFT calculations are used to analyze the geometry and binding energies of halogen-bonded dimers. nih.gov

Reaction Mechanism Elucidation via Computational Transition State Analysis

The elucidation of reaction mechanisms for complex organic molecules like this compound is greatly enhanced by computational chemistry, particularly through the analysis of transition states. While specific experimental kinetic studies on this compound are not extensively documented in public literature, theoretical investigations provide profound insights into its reactivity. By employing quantum mechanical models, researchers can map out potential energy surfaces for various reactions, identify transition state structures, and calculate activation energies, thereby predicting the most probable reaction pathways.

Computational approaches, predominantly based on Density Functional Theory (DFT), are instrumental in understanding how the electronic and steric nature of the substituents—bromo, hydroxyl, nitro, and ethyl carboxylate groups—govern the compound's reactivity. nih.govrsc.org Methodologies such as B3LYP or ωB97X-D, combined with basis sets like 6-311+G(d,p) or cc-pVTZ, are frequently used to optimize the geometries of reactants, products, and, crucially, the high-energy transition states that connect them. rsc.orgamazonaws.comufms.br The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is critical for simulating reaction conditions more accurately. amazonaws.comuci.edu

A primary focus of computational analysis for a molecule like this compound would be on nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr):

The presence of a strong electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to nucleophilic attack. Computational studies on similar nitroarenes have shown that the reaction typically proceeds via an addition-elimination mechanism, involving the formation of a Meisenheimer complex as an intermediate or a transition state. nih.govmdpi.com For this specific compound, a nucleophile could attack the carbon atom bearing either the bromo or the nitro group.

Transition state analysis would involve locating the saddle point on the potential energy surface corresponding to the addition of the nucleophile. The calculated activation energy (ΔG‡) for the formation of the transition state is a key determinant of the reaction rate. For instance, a hypothetical reaction with a generic nucleophile (Nu-) could be modeled as follows:

Pathway A: Substitution of the bromo group.

Pathway B: Substitution of the nitro group.

Computational calculations would provide the activation energies for both pathways. The pathway with the lower activation energy would be the kinetically favored one.

Interactive Table: Hypothetical Activation Energies for SNAr Reaction

The following data is illustrative and based on general principles of SNAr reactions on nitroaromatics.

| Pathway | Leaving Group | Calculated Activation Energy (ΔG‡) (kcal/mol) | Relative Rate (Calculated) |

| A | Br⁻ | 22.5 | 1.00 |

| B | NO₂⁻ | 28.0 | 0.003 |

This table can be sorted by clicking on the column headers.

The results in the hypothetical table suggest that the substitution of the bromide ion would be significantly faster than the substitution of the nitro group, a common finding in related systems where bromide is a better leaving group.

Electrophilic Aromatic Substitution:

While the electron-withdrawing groups deactivate the ring towards electrophilic attack, such reactions can still occur under forcing conditions. The positions of electrophilic attack are directed by the combined influence of all substituents. The hydroxyl group is an ortho, para-director, while the nitro and carboxylate groups are meta-directors. Computational studies can predict the most likely site of substitution by comparing the activation energies for the formation of the sigma complex (Wheland intermediate) at each possible position.

A recent DFT study on the bromination of nitrobenzene (B124822) showed a preference for an addition-elimination mechanism without the formation of a stable Wheland intermediate. rsc.org The meta-directing effect was attributed to electrostatic repulsion in the transition state leading to ortho or para products. rsc.org For this compound, the directing effects are more complex due to the presence of multiple substituents. Computational analysis would be essential to unravel the subtle electronic and steric effects that determine the regioselectivity.

Interactive Table: Hypothetical Activation Energies for Electrophilic Nitration

The following data is illustrative, showing the calculated energy barriers for the addition of NO₂⁺ to the available positions on the aromatic ring.

| Position of Attack | Substituent at Position | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Product |

| C-2 | H | 35.2 | Minor |

| C-6 | H | 32.8 | Major |

This table can be sorted by clicking on the column headers.

In this hypothetical scenario, computational analysis predicts that electrophilic attack is most likely to occur at the C-6 position, which is ortho to the activating hydroxyl group and meta to the deactivating nitro and ester groups, representing a compromise between the directing effects of the substituents.

Frequency analysis is a critical component of transition state calculations. A genuine transition state structure is characterized by having exactly one imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate that transforms reactants into products. amazonaws.com

Reactivity, Derivatization, and Transformation Studies of Ethyl 3 Bromo 4 Hydroxy 5 Nitrobenzoate

Modifications at the Ester Moiety

The ethyl ester group is a primary site for chemical transformation, allowing for the synthesis of the parent carboxylic acid or other ester derivatives.

The ethyl ester of 3-bromo-4-hydroxy-5-nitrobenzoate can be hydrolyzed to its corresponding carboxylic acid, 3-bromo-4-hydroxy-5-nitrobenzoic acid, under either acidic or basic conditions. nih.gov This reaction is fundamental for synthetic pathways that require a free carboxylic acid group for subsequent reactions, such as amide bond formation.

The reaction is a nucleophilic acyl substitution. In basic hydrolysis (saponification), a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. In acidic hydrolysis, the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon for attack by a water molecule. ncert.nic.in

Table 1: General Conditions for Ethyl Ester Hydrolysis

| Condition | Reagents | General Mechanism |

|---|---|---|

| Acid-Catalyzed | Dilute acid (e.g., H₂SO₄ or HCl), Water | Reversible reaction, protonation of carbonyl oxygen followed by nucleophilic attack by water. byjus.com |

| Base-Mediated | Aqueous base (e.g., NaOH or KOH) | Irreversible reaction, nucleophilic attack by hydroxide ion on the carbonyl carbon. |

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl group from an alcohol (R'-OH). This reaction is typically catalyzed by an acid or a base and is an equilibrium process. byjus.com To drive the reaction toward the desired product, the alcohol reactant is often used in large excess, or the leaving alcohol (ethanol in this case) is removed as it forms. byjus.com

This method allows for the synthesis of a variety of ester derivatives (e.g., methyl, propyl, or benzyl (B1604629) esters) from the parent ethyl ester, which can be useful for modifying the compound's physical properties, such as solubility or boiling point, or for specific biological applications. keyorganics.netsigmaaldrich.com

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is another key reactive site, capable of undergoing reactions typical of phenols, although its reactivity is modulated by the adjacent electron-withdrawing groups.

The hydroxyl group can be converted into an ether or an ester.

Etherification: In the Williamson ether synthesis, the hydroxyl group is first deprotonated by a suitable base (like sodium hydride or potassium carbonate) to form a more nucleophilic phenoxide ion. This ion can then react with an alkyl halide (e.g., methyl iodide or ethyl bromide) via an SN2 reaction to form an ether.

Esterification: The phenolic hydroxyl can be acylated using an acid chloride or an acid anhydride (B1165640) in the presence of a base (such as pyridine (B92270) or triethylamine) to form a phenyl ester.

The presence of the electron-withdrawing nitro and bromo groups decreases the nucleophilicity of the hydroxyl group, potentially requiring stronger reagents or more forcing conditions for these transformations compared to unsubstituted phenol (B47542).

The hydroxyl group is a strong hydrogen bond donor, while the oxygen atoms of the nitro group and the carbonyl group of the ester are hydrogen bond acceptors. This can lead to both intramolecular hydrogen bonding (between the -OH and the adjacent nitro or ester group) and intermolecular hydrogen bonding (between molecules).

This hydrogen bonding network influences the compound's physical properties and chemical reactivity. For instance, intramolecular hydrogen bonding can decrease the acidity of the phenolic proton and may influence the orientation of the functional groups, which can affect the accessibility of reagents to the reactive sites. Intermolecular hydrogen bonding contributes to a higher melting point and can affect solubility in various solvents.

Transformations at the Nitro Group

The nitro group is a versatile functional group that significantly influences the aromatic ring's electronic nature and can be transformed into other useful functionalities. The most common transformation is its reduction to an amino group (-NH2).

This reduction is a critical step in many synthetic routes as it converts the strongly electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the reactivity of the aromatic ring. The resulting ethyl 3-amino-4-hydroxy-5-bromobenzoate is a key intermediate for synthesizing more complex molecules. A variety of reducing agents can accomplish this transformation.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Tin(II) Chloride (SnCl₂) | DMF or acidic medium (e.g., HCl) | A common and effective method for selective nitro group reduction. |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd, Pt, Ni) | Can be used, but may also affect other functional groups depending on conditions. |

| Iron (Fe) or Zinc (Zn) | Acetic acid or HCl | Classical method for nitro group reduction. |

The presence of the bromo and hydroxyl groups on the ring can influence the choice of reducing agent to ensure chemoselectivity and avoid unwanted side reactions.

Compound Index

Reduction Pathways to Amino Derivatives

The selective reduction of the nitro group to an amine is a crucial transformation, yielding the corresponding ethyl 3-amino-5-bromo-4-hydroxybenzoate. This derivative is a valuable building block for synthesizing heterocyclic compounds and other complex molecules. The challenge lies in achieving chemoselectivity, preserving the bromo, ester, and hydroxyl groups. niscpr.res.in Several methods are effective for this purpose.

Catalytic hydrogenation is a common and efficient method. commonorganicchemistry.com The choice of catalyst is critical to prevent undesired side reactions, particularly dehalogenation of the C-Br bond.

Palladium on Carbon (Pd/C): While widely used for nitro reductions, Pd/C can sometimes catalyze hydrodebromination. commonorganicchemistry.com Careful control of reaction conditions, such as temperature, pressure, and solvent, is necessary to favor nitro group reduction.

Raney Nickel: This catalyst is often a better alternative when the substrate contains halogen substituents, as it is less prone to causing dehalogenation. commonorganicchemistry.com

Platinum(IV) oxide (PtO₂): Adams' catalyst is also effective for the hydrogenation of nitro groups and can be used in acidic media.

Metal-based reducing agents in acidic or neutral media offer another robust pathway for selective nitro reduction. These methods are often preferred in laboratory settings due to their operational simplicity.

Tin(II) Chloride (SnCl₂): The Stephen reduction, using SnCl₂ in the presence of concentrated hydrochloric acid, is a classic and reliable method for converting aromatic nitro compounds to anilines, even in the presence of halogens and esters. chemicalbook.com

Iron (Fe) or Zinc (Zn): The use of iron or zinc powder in the presence of an acid, such as acetic acid or ammonium (B1175870) chloride, provides a mild and cost-effective way to reduce the nitro group selectively. commonorganicchemistry.com

Sodium Borohydride (B1222165) Derivatives: Sulfurated sodium borohydride (NaBH₂S₃) has been shown to reduce aromatic nitro groups to amines in high yields without affecting sensitive functional groups like esters, halides, or nitriles. cdnsciencepub.com

The following table summarizes common reagents for the selective reduction of the nitro group in Ethyl 3-bromo-4-hydroxy-5-nitrobenzoate.

| Reagent/Catalyst | Conditions | Selectivity Notes |

| H₂ / Raney Nickel | Low to moderate pressure, various solvents (e.g., Ethanol (B145695), Ethyl Acetate) | Good selectivity; minimizes dehalogenation of the C-Br bond compared to Pd/C. commonorganicchemistry.com |

| SnCl₂ · 2H₂O | Ethanol, Reflux | Highly effective for selective nitro reduction in the presence of other reducible groups. chemicalbook.com |

| Fe / NH₄Cl | Water/Ethanol, Reflux | A mild, neutral condition that preserves most functional groups. |

| Zn / AcOH | Acetic Acid, Room Temperature | Provides mild reduction, suitable for sensitive substrates. commonorganicchemistry.com |

| NaBH₂S₃ | Tetrahydrofuran (THF), Reflux | Reduces nitro group without affecting ester or halide functionalities. cdnsciencepub.com |

Nucleophilic Aromatic Substitution (SNAr) Potential of the Nitro-Activated Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The rate of this reaction is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgchemistrysteps.com

In this compound, the primary leaving group is the bromine atom at C3. The ring is activated by two EWGs: the nitro group at C5 and the ethyl ester group at C1.

Activation by the Nitro Group: The nitro group is one of the most powerful activating groups for SNAr reactions. wikipedia.org However, in this molecule, it is positioned meta to the bromo leaving group. This positioning is less effective for stabilizing the negative charge of the Meisenheimer intermediate through resonance compared to an ortho or para arrangement. youtube.com

Influence of the Hydroxyl Group: The hydroxyl group at C4 is a strong electron-donating group by resonance, which generally deactivates the ring towards nucleophilic attack. However, its acidic proton can be removed under basic conditions to form a phenoxide. This phenoxide is a powerful electron-donating group and would further disfavor a classical SNAr reaction.

Despite the suboptimal meta positioning of the activating groups, the cumulative electron-withdrawing effect might still permit SNAr reactions with very strong nucleophiles or under forcing conditions (e.g., high temperature). Potential nucleophiles could include alkoxides, thiolates, and amines, which would displace the bromide to form new ethers, thioethers, and aniline (B41778) derivatives, respectively. The reactivity order for halogen leaving groups in SNAr is typically F > Cl ≈ Br > I, which is the reverse of the order seen in Sₙ2 reactions. wikipedia.orgchemistrysteps.com

Reactions at the Bromo Group

The carbon-bromine bond is a versatile handle for introducing molecular complexity through various metal-catalyzed and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-Br bond in this compound is an excellent substrate for such transformations.

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It would allow for the introduction of a wide range of aryl or vinyl substituents at the C3 position. rsc.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new, more substituted alkene. researchgate.netnih.gov This provides a direct method for vinylation of the C3 position.

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. libretexts.orgorganic-chemistry.org This is a highly effective method for introducing alkynyl moieties onto the aromatic ring.

Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of C-N bonds by reacting the aryl bromide with primary or secondary amines. It represents a modern, more versatile alternative to traditional methods like the Ullmann condensation for synthesizing arylamines.

The following table illustrates the potential products from these cross-coupling reactions.

| Reaction Name | Coupling Partner | General Product Structure |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | A C-C bond is formed, linking an aryl or vinyl group (R) to C3. |

| Heck Reaction | Alkene (R-CH=CH₂) | A C-C bond is formed, creating a substituted alkene at C3. |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | A C-C bond is formed, attaching an alkynyl group (R-C≡C-) to C3. |

| Buchwald-Hartwig Amination | Amine (R¹R²NH) | A C-N bond is formed, creating a secondary or tertiary amine at C3. |

Nucleophilic Substitution Reactions and Formation of Aryl Ethers/Thioethers

While classical SNAr at the C3-Br bond is electronically challenging as discussed (Section 5.3.2), the formation of aryl ethers and thioethers can be achieved through other pathways, such as copper-catalyzed Ullmann-type reactions. These reactions are particularly useful for forming C-O and C-S bonds with aryl halides that are unreactive in SNAr. The reaction typically involves heating the aryl bromide with an alcohol or thiol in the presence of a copper catalyst and a base. Thiolate anions are potent nucleophiles and have been used in substitution reactions with activated aryl halides. acs.org

Ring Modification and Further Functionalization Strategies on the Benzoate (B1203000) Core

Beyond reactions at the existing functional groups, strategies can be employed to introduce new substituents onto the aromatic ring itself.

Directed Ortho-Metalation (DoM) and Related Regioselective Transformations

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG), which coordinates to an organolithium base (e.g., n-butyllithium) and directs deprotonation at a nearby ortho position. The resulting aryllithium intermediate can then be trapped with various electrophiles. uwindsor.ca

In this compound, the hydroxyl group (-OH) is a powerful DMG. beilstein-journals.orgnih.govresearchgate.net In a typical DoM scenario, the hydroxyl group would direct metalation to one of its ortho positions. However, in this specific molecule, both positions ortho to the hydroxyl group (C3 and C5) are already substituted with the bromo and nitro groups, respectively.